![molecular formula C21H24N4O3S2 B6581134 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1219140-65-4](/img/structure/B6581134.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyrrolidine ring, a pyridine ring, a methanesulfonyl group, and an amide group. Benzothiazole derivatives have been studied for their potential anti-tubercular activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. F5142-0328, with its benzothiazole and pyrrolidine components, may exhibit antiviral properties. For instance:
Antiviral Activity
Mechanism of Action
Target of Action
The primary targets of the compound F5142-0328 are currently unknown. The compound belongs to the benzothiazole class of molecules , which have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit bacterial growth by disrupting protein synthesis
Biochemical Pathways
The specific biochemical pathways affected by F5142-0328 are currently unknown. Benzothiazole derivatives have been associated with a wide range of biological activities and could potentially affect multiple pathways
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds generally have favorable pharmacokinetic profiles
Result of Action
The molecular and cellular effects of F5142-0328’s action are currently unknown. Given the diverse biological activities associated with benzothiazole derivatives , F5142-0328 could potentially have a wide range of effects
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-8-9-15(2)19-18(14)23-21(29-19)24(13-16-6-4-10-22-12-16)20(26)17-7-5-11-25(17)30(3,27)28/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXXRZUTLZFEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
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